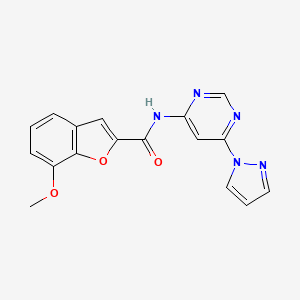
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrimidine is a similar type of compound, but it has a 6-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are found in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives often involves reactions with hydrazine . The specific synthesis process for your compound would depend on the exact arrangement of the pyrazole, pyrimidine, and benzofuran structures.Molecular Structure Analysis
The molecular structure of a compound like this would be quite complex due to the presence of multiple ring structures. The exact structure would depend on the specific locations of the pyrazole and pyrimidine rings, as well as the benzofuran group .Chemical Reactions Analysis
Pyrazole and pyrimidine compounds can participate in a variety of chemical reactions. For example, they can act as ligands in coordination compounds . The specific reactions that your compound can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the pyrazole and pyrimidine rings could influence its boiling point, density, and pKa .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis Techniques : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods, including high-temperature glycosylation, condensation reactions, and novel synthetic strategies utilizing ultrasonic conditions for better yields and purity (Petrie et al., 1985; Kuhn et al., 2015). These methods highlight the chemical flexibility and adaptability of pyrazolo[3,4-d]pyrimidines in synthesizing diverse derivatives.
Biological Evaluation : Various derivatives have been evaluated for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibition effects. For instance, novel benzodifuranyl and pyrazolopyrimidines derivatives showed significant anti-inflammatory and analgesic activities, highlighting their potential as COX inhibitors (Abu‐Hashem et al., 2020). Moreover, certain pyrazolopyrimidines derivatives exhibited cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
Potential as Pharmacophores
Anticancer Potential : Synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown promise as anticancer agents, with studies indicating their mechanism of action involves apoptosis and mTOR inhibition. This suggests their utility in designing targeted cancer therapies (Reddy et al., 2014).
Antimicrobial and Antifungal Activities : While some studies have reported the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones with potential antimicrobial evaluation, the results varied with no significant activity observed in certain cases. This highlights the importance of structural modifications to enhance biological activity (Bruni et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXVYWZYESSECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)
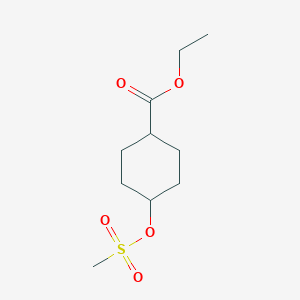
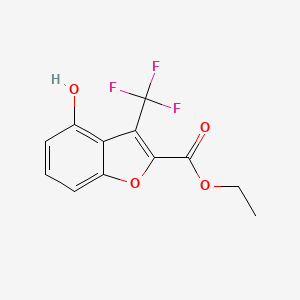
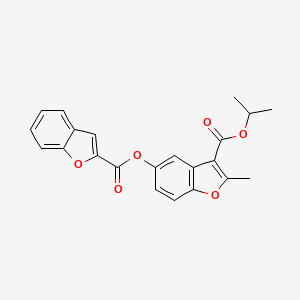
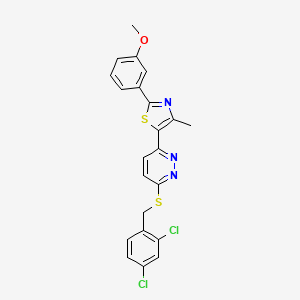
![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)
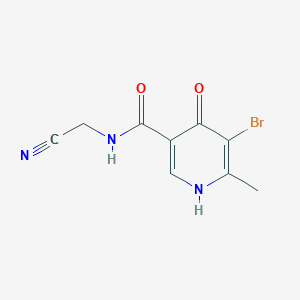
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)